4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at position 4 with a 2-phenylbutanoyl group and at position 8 with a propyl chain. This compound is part of a broader class of spirocyclic derivatives studied for applications in medicinal chemistry and organic synthesis, though specific biological targets or mechanisms remain unelucidated in the available literature .
Properties
IUPAC Name |
4-(2-phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-3-12-22-13-10-21(11-14-22)23(18(15-27-21)20(25)26)19(24)17(4-2)16-8-6-5-7-9-16/h5-9,17-18H,3-4,10-15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJDELFKZKJHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C(CC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a [2,3]-Stevens rearrangement, followed by functional group modifications to introduce the phenylbutanoyl and propyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the rearrangement and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific optical characteristics .
Mechanism of Action
The mechanism of action of 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The structural diversity within this spirocyclic family arises from variations in the acyl group at position 4 and the alkyl/aryl substituent at position 7. Below is a detailed comparison of key analogs based on substituents, physicochemical properties, and applications.
Structural and Substituent Variations
Table 1: Substituent Comparison
Key Observations:
Acyl Group Diversity: The target compound’s 2-phenylbutanoyl group is bulkier and more lipophilic than smaller benzoyl derivatives (e.g., 4-chlorobenzoyl or 2,4-difluorobenzoyl). This may enhance membrane permeability but reduce aqueous solubility .
Position 8 Substituents :
- Propyl (C₃H₇) and ethyl (C₂H₅) chains at position 8 contribute to greater lipophilicity compared to methyl (CH₃) .
- Substitutions like pyridine-3-carbonyl introduce heteroaromaticity, which could facilitate π-π stacking interactions in biological systems .
Physicochemical and Functional Properties
Table 2: Functional and Application Data
Key Observations:
- Medicinal Potential: The 2,4-difluorobenzoyl derivative is explicitly marketed for medicinal purposes, though its specific targets are undisclosed .
- Industrial Applications : Thia-diazaspiro analogs (e.g., 8-benzyl-1-thia-...) show efficacy in deodorant compositions, highlighting the role of sulfur vs. oxygen in the spirocyclic core .
Biological Activity
The compound 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a diazaspiro framework, which is crucial for its biological activity. The presence of the carboxylic acid functional group enhances its reactivity, making it suitable for various chemical transformations.
Inhibition Studies
Research indicates that compounds with similar structural motifs have shown promise in inhibiting key enzymatic activities associated with various diseases. For instance, compounds derived from the diazaspiro framework have been studied for their ability to inhibit nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and other metabolic pathways relevant to cancer and inflammatory diseases.
Case Studies
- Anticancer Activity : Preliminary studies have suggested that related diazaspiro compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally similar to This compound have demonstrated significant inhibition of tumor growth in vitro and in vivo models.
- Neuroprotective Effects : Certain derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. These studies suggest that the compound may possess antioxidant properties that mitigate oxidative stress in neuronal cells.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their observed biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Ethyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane | Ethyl group at position 8 | Potential anticancer activity |
| 8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane | Benzyl substituent | Neuroprotective properties |
| 8-Propenyl-1-oxa-4,8-diazaspiro[4.5]decane | Propenyl group | Inhibition of NADPH oxidase |
Pharmacokinetics and Toxicology
Current literature lacks comprehensive pharmacokinetic profiles for This compound . However, studies on similar compounds suggest that they may exhibit moderate bioavailability and favorable metabolic stability. Toxicological assessments are essential to evaluate the safety profile of this compound before clinical application.
Q & A
Basic: What are the critical steps in synthesizing 4-(2-Phenylbutanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between benzoyl precursors (e.g., 2-phenylbutanoyl chloride) and spirocyclic intermediates under inert atmospheres to avoid side reactions.
- Protecting group strategies (e.g., tert-butoxycarbonyl) to ensure regioselectivity during acylation.
- Cyclization to form the 1-oxa-4,8-diazaspiro[4.5]decane core.
- Final deprotection and purification via column chromatography or preparative HPLC.
Structural confirmation requires NMR spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .
Advanced: How can reaction yields be optimized while preserving stereochemical integrity in spirocyclic compound synthesis?
Answer:
Key strategies include:
- Temperature control : Maintaining low temperatures (−78°C to 0°C) during acylation to minimize racemization.
- Catalyst selection : Using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity.
- Inert atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation.
- Computational modeling : Employing quantum mechanical calculations (DFT) to predict transition states and optimize reaction pathways .
Yield optimization may involve Design of Experiments (DoE) to test variables like solvent polarity, stoichiometry, and reaction time .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for backbone assignment; 2D-NMR (e.g., HSQC, HMBC) for resolving overlapping signals in the spirocyclic core.
- Mass Spectrometry (MS) : HRMS to confirm molecular formula; LC-MS for purity assessment (≥95% by peak integration).
- Chromatography : Reverse-phase HPLC or UPLC with UV/Vis detection to quantify impurities .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
- Cross-validation : Combine multiple techniques (e.g., 2D-NMR with X-ray crystallography) to confirm atom connectivity.
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify NMR interpretation.
- Computational NMR prediction : Tools like ACD/Labs or Gaussian-based simulations to match experimental shifts .
For ambiguous stereochemistry, vibrational circular dichroism (VCD) or X-ray diffraction is recommended .
Basic: What purification challenges arise with this compound, and how are they addressed?
Answer:
- Hydrophobicity : Poor aqueous solubility complicates reverse-phase HPLC. Use acetonitrile/water gradients with 0.1% formic acid to improve separation.
- Byproduct removal : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the target compound from polar impurities.
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain high-purity crystals .
Advanced: How can computational methods predict this compound's biological activity?
Answer:
- Molecular docking : Screen against target proteins (e.g., enzymes in lipid metabolism) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Train models on spirocyclic analogs to predict IC₅₀ values or binding affinities.
- ADMET prediction : Use SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
Basic: What are the best practices for storage and handling to ensure stability?
Answer:
- Storage : Aliquot in amber vials under nitrogen at −20°C to prevent hydrolysis/oxidation.
- Lyophilization : For long-term storage, lyophilize and store as a powder with desiccants.
- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid moisture-induced degradation .
Advanced: What in vitro assays are suitable for evaluating target engagement?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases or kinases).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to immobilized targets.
- Thermal Shift Assay (TSA) : Monitor protein thermal stability shifts upon ligand binding.
- Cell-based assays : Use reporter gene systems or high-content imaging in relevant cell lines (e.g., HEK293) .
Advanced: How can interdisciplinary approaches enhance research on this compound?
Answer:
- Chemical reaction design : Integrate computational reaction path searches (e.g., AFIR method) with robotic high-throughput experimentation .
- Multi-omics integration : Correlate compound activity with transcriptomic/proteomic datasets to identify off-target effects.
- Microfluidics : Use droplet-based systems to screen reaction conditions or biological activity in nanoliter volumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
